BDP9066

MRCK inhibitor selectivity ROCK kinase profiling Cdc42 signaling

BDP9066 is the definitive MRCK-selective tool compound for cancer signaling research. Unlike first-generation inhibitors (e.g., BDP5290) that potently co-inhibit ROCK1/2, BDP9066 delivers >100-fold selectivity for MRCKα (Ki 0.0136 nM) and MRCKβ (Ki 0.0233 nM) over ROCK kinases. This clean selectivity profile—validated by X-ray crystallography—enables unambiguous attribution of phenotypes to MRCK-specific biology. BDP9066 is the only MRCK inhibitor with peer-reviewed in vivo efficacy in an orthotopic glioblastoma model and blood cancer lineage sensitivity data across >750 cell lines. Researchers requiring MRCK-pathway target validation without ROCK confounding must choose BDP9066.

Molecular Formula C20H24N6
Molecular Weight 348.4 g/mol
Cat. No. B605987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP9066
SynonymsBDP9066;  BDP-9066;  BDP 9066
Molecular FormulaC20H24N6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5
InChIInChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1
InChIKeyUELSMLDRSQFVHG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BDP9066: A Highly Selective Azaindole MRCK Inhibitor with Quantified Differentiation from ROCK and First-Generation MRCK Inhibitors


BDP9066 is a small-molecule azaindole-based inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) [1]. The compound was discovered and characterized as part of a medicinal chemistry effort to develop highly potent and selective MRCK inhibitors for cancer research [2]. BDP9066 exhibits sub-nanomolar binding affinity for MRCKα (Ki = 0.0136 nM) and MRCKβ (Ki = 0.0233 nM) and an IC₅₀ of 64 nM for MRCKβ in SCC12 cells . Its key differentiator is marked selectivity (>100-fold) over the closely related Rho-associated coiled-coil kinases ROCK1 and ROCK2, which share high sequence homology with MRCK and are frequently co-targeted by less selective inhibitors [3].

Why BDP9066 Cannot Be Interchanged with BDP5290, BDP8900, or Pan-ROCK Inhibitors in MRCK-Targeted Research


Generic substitution among MRCK-pathway inhibitors is precluded by fundamental differences in kinase selectivity profiles, binding modes, and functional consequences. First-generation MRCK inhibitors such as BDP5290 exhibit potent ROCK inhibition (IC₅₀: ROCK1 = 5 nM, ROCK2 = 50 nM), making them effectively dual ROCK/MRCK inhibitors unsuitable for dissecting MRCK-specific biology [1]. In contrast, BDP9066 demonstrates >100-fold selectivity for MRCK over ROCK1/ROCK2, enabling attribution of observed phenotypes specifically to MRCK inhibition . Even within the same azaindole series, BDP8900 and BDP9066 show divergent kinome selectivity fingerprints, with BDP9066 exhibiting a narrower off-target profile [2]. Crystallographic evidence further confirms that BDP9066 and BDP5290 engage distinct binding modes within the MRCKβ ATP-binding pocket, resulting in different hydrogen-bond networks and water-mediated interactions [3]. These differences directly impact experimental reproducibility, mechanism-of-action clarity, and the validity of conclusions drawn from MRCK-targeted studies.

BDP9066 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Binding, In Vivo, and Structural Comparisons


Head-to-Head Kinase Selectivity: BDP9066 vs. BDP5290 — Quantified MRCK-over-ROCK Discrimination

BDP9066 demonstrates >100-fold selectivity for MRCKβ over ROCK1 and ROCK2, a critical differentiation from the first-generation inhibitor BDP5290, which potently inhibits both ROCK and MRCK isoforms . BDP5290 exhibits IC₅₀ values of 5 nM against ROCK1, 50 nM against ROCK2, 10 nM against MRCKα, and 100 nM against MRCKβ, resulting in a ROCK1/MRCKβ selectivity ratio of approximately 20-fold in favor of ROCK1 [1]. In contrast, BDP9066 shows the inverse selectivity pattern, favoring MRCK inhibition while largely sparing ROCK kinases [2].

MRCK inhibitor selectivity ROCK kinase profiling Cdc42 signaling

Crystallographic Binding Mode Differentiation: BDP9066 vs. BDP5290 in MRCKβ ATP-Binding Pocket

X-ray crystallography reveals distinct binding modes for BDP9066 and BDP5290 within the MRCKβ ATP-binding site [1]. BDP9066 (cyan in Figure 3D) engages a different set of hydrogen bonds and pocket waters compared to BDP5290 (blue, PDB ID 4UAL) [2]. The azaindole core of BDP9066 forms specific interactions with the hinge region, while its spiro moiety occupies a unique sub-pocket not accessed by BDP5290 [3]. This structural differentiation accounts for BDP9066's superior MRCK-over-ROCK selectivity profile.

MRCKβ crystal structure kinase inhibitor binding mode structure-based drug design

Kinome-Wide Selectivity Fingerprint: BDP9066 vs. BDP8900 — Differential Off-Target Profiles

In a kinome-wide selectivity screen against a panel of kinases tested at 1 µM, BDP9066 exhibited a narrower off-target profile compared to the closely related azaindole analog BDP8900 [1]. Figure 2A-B displays percentage kinase inhibition ranked by heat map, with BDP9066 showing fewer kinases inhibited above background thresholds [2]. Deming regression analysis of inhibition by BDP8900 versus BDP9066 across the kinome panel revealed a slope deviation from zero (p<0.0001), confirming statistically significant divergence in selectivity fingerprints [3]. Detailed dose-response analysis was performed for kinases indicated with red dots in Figure 2B, further quantifying the differential sensitivity.

kinome selectivity profiling off-target kinase inhibition MRCK inhibitor specificity

In Vivo Efficacy in Orthotopic Glioblastoma Model: BDP9066 Prevents Radiation-Driven Invasion and Extends Survival

BDP9066 is the only MRCK inhibitor with published evidence demonstrating prevention of radiation-driven invasion and significant survival extension in a clinically relevant orthotopic xenograft model of glioblastoma (GBM) [1]. Treatment with BDP-9066 in combination with radiotherapy (RT) significantly increased survival compared to RT alone and markedly reduced tumor cell infiltration into the contralateral cerebral hemisphere [2]. Ablation of MRCK activity by RNAi phenocopied the BDP-9066 effect, confirming on-target mechanism [3]. No comparable in vivo efficacy data exist for BDP5290, BDP8900, or other MRCK inhibitors in this therapeutically relevant GBM model.

glioblastoma invasion MRCK inhibitor in vivo radiation-induced motility

Broad Cancer Cell Line Profiling: Consistent Antiproliferative Activity Across >750 Cell Lines

BDP9066 was profiled across a panel of over 750 human cancer cell lines, demonstrating consistent antiproliferative effects with greatest activity observed in hematological cancer cells [1]. This large-scale profiling establishes a comprehensive activity landscape that enables researchers to select BDP9066 for studies in MRCK-dependent cancer models with prior knowledge of lineage-specific sensitivity [2]. While BDP8900 was profiled in parallel and showed similar broad activity, the scale of this profiling (>750 cell lines) provides a robust, statistically meaningful dataset that exceeds the typical characterization of early-stage tool compounds [3].

cancer cell line panel antiproliferative activity MRCK dependency profiling

Chemical Structure Differentiation: Spiro Moiety Confers Enhanced Metabolic Stability

BDP9066 contains a spiro moiety within its azaindole core structure that distinguishes it from earlier MRCK inhibitors including BDP5290 [1]. This structural feature is associated with improved pharmacokinetic properties in rat and rhesus monkey compared to non-spiro analogs [2]. While direct quantitative PK comparisons between BDP9066 and BDP5290 are not published in a single head-to-head study, the spiro modification is explicitly noted in the discovery literature as contributing to favorable drug-like properties that enabled in vivo efficacy studies [3].

MRCK inhibitor pharmacokinetics spiro azaindole metabolic stability

BDP9066 Optimal Research Applications: Evidence-Backed Scenarios Where This MRCK Inhibitor Delivers Differentiated Value


Selective MRCK Pathway Dissection Without ROCK Confounding

Researchers studying Cdc42-MRCK signaling in cytoskeletal regulation, cell migration, or cancer invasion should select BDP9066 when the experimental objective requires clean attribution of phenotypes to MRCK rather than ROCK kinases. BDP9066's >100-fold selectivity for MRCK over ROCK1/ROCK2 contrasts sharply with BDP5290, which potently inhibits ROCK1 (IC₅₀ = 5 nM) and ROCK2 (IC₅₀ = 50 nM) . This differentiation is critical for studies requiring MRCK-specific pathway validation or target deconvolution where ROCK-mediated effects would confound interpretation.

Glioblastoma Invasion Studies with Radiotherapy Combination

For research programs investigating MRCK's role in glioblastoma (GBM) invasion and radiotherapy response, BDP9066 is the only MRCK inhibitor with peer-reviewed in vivo validation demonstrating prevention of radiation-driven motility and significant survival extension in an orthotopic xenograft GBM model [1]. No comparable in vivo GBM efficacy data exist for alternative MRCK inhibitors. This makes BDP9066 uniquely suitable for studies requiring translatable, disease-relevant in vivo validation of MRCK-targeted therapeutic strategies.

Structure-Based Drug Discovery and MRCK Selectivity Optimization

Medicinal chemistry and computational chemistry teams optimizing MRCK inhibitor selectivity should utilize BDP9066 as a reference compound due to the availability of high-resolution X-ray crystallography data detailing its binding mode to MRCKβ [2]. The co-crystal structure reveals specific interactions of the azaindole core and spiro moiety that contribute to MRCK-over-ROCK selectivity, providing a structural template for rational design. This contrasts with earlier inhibitors like BDP5290, whose distinct binding mode (PDB 4UAL) does not achieve the same selectivity profile.

Hematological Cancer MRCK Dependency Studies

Investigators exploring MRCK as a therapeutic target in hematological malignancies should prioritize BDP9066 based on large-scale cell line profiling data (>750 cell lines) that identified blood cancer cells as exhibiting the greatest antiproliferative sensitivity to MRCK inhibition [3]. This empirically derived lineage-specific sensitivity profile guides model selection and increases the probability of observing robust, interpretable phenotypes in MRCK-targeted studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDP9066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.